molecular formula C16H20N2O8S2 B13761007 1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol CAS No. 73928-10-6

1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol

Cat. No.: B13761007
CAS No.: 73928-10-6
M. Wt: 432.5 g/mol
InChI Key: WZWNBDCFQCLSHY-UHFFFAOYSA-N
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Description

1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol is a specialized organic compound that features both dithiocyanate and tetraacetyl functional groups. This compound is derived from mannitol, a sugar alcohol, and is characterized by its unique chemical structure which includes multiple acetyl groups and dithiocyanate moieties. It is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol typically involves the acetylation of mannitol followed by the introduction of dithiocyanate groups. A common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Disulfide derivatives of the original compound.

    Substitution: Deacetylated mannitol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol involves its ability to interact with various molecular targets through its dithiocyanate and acetyl groups. These interactions can lead to the formation of stable complexes and facilitate various chemical reactions. The dithiocyanate groups can form disulfide bonds, while the acetyl groups can undergo hydrolysis or substitution reactions .

Properties

CAS No.

73928-10-6

Molecular Formula

C16H20N2O8S2

Molecular Weight

432.5 g/mol

IUPAC Name

(3,4,5-triacetyloxy-1,6-diisothiocyanatohexan-2-yl) acetate

InChI

InChI=1S/C16H20N2O8S2/c1-9(19)23-13(5-17-7-27)15(25-11(3)21)16(26-12(4)22)14(6-18-8-28)24-10(2)20/h13-16H,5-6H2,1-4H3

InChI Key

WZWNBDCFQCLSHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CN=C=S)C(C(C(CN=C=S)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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